7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
The compound is a pyrimidodipyrimidine derivative, which is a class of compounds known for their wide range of biological activities . The presence of the cyclopropyl group, dimethyl groups, phenylpiperazine moiety, and sulfanyl group suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a pyrimidodipyrimidine core, which is a bicyclic structure containing two pyrimidine rings fused together. Attached to this core are several different functional groups, including a cyclopropyl group, two methyl groups, a phenylpiperazine group, and a sulfanyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfanyl group might be involved in redox reactions, while the phenylpiperazine group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanyl group and the nonpolar phenyl and cyclopropyl groups would likely give this compound a combination of polar and nonpolar properties .Scientific Research Applications
Synthesis and Anticancer Applications
Pyrimidine derivatives are synthesized through various chemical reactions, aiming to explore their potential as anticancer agents. For instance, Rahmouni et al. (2016) synthesized a series of novel pyrazolopyrimidines derivatives and evaluated them for cytotoxic activities, revealing significant anticancer potential against various cancer cell lines, such as HCT-116 and MCF-7. The study highlights the structure-activity relationship, providing insights into the molecular framework required for anticancer efficacy Rahmouni et al., 2016.
Anti-inflammatory and Analgesic Activities
Research on pyrimidine derivatives also extends to evaluating their anti-inflammatory and analgesic properties. A study conducted by Nofal et al. (2011) synthesized new pyrimidine derivatives and assessed their analgesic and anti-inflammatory activities, discovering compounds with significant effects in reducing pain and inflammation, comparable to standard drugs in animal models Nofal et al., 2011.
Antibacterial Evaluation
The quest for new antibacterial agents has led to the synthesis of heterocyclic compounds containing a sulfonamido moiety, with pyrimidine derivatives showing promising results. Azab et al. (2013) synthesized novel heterocyclic compounds aiming at antibacterial application, where several synthesized compounds exhibited high activities, underscoring the potential of pyrimidine derivatives as antibacterial agents Azab et al., 2013.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
7-cyclopropyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-26-20-18(22(31)27(2)23(26)32)21(25-19(24-20)15-8-9-15)33-14-17(30)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCRUYNKVDROBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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